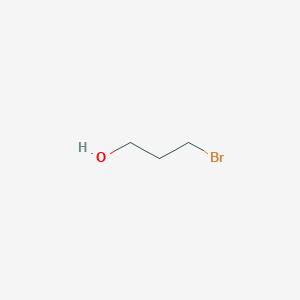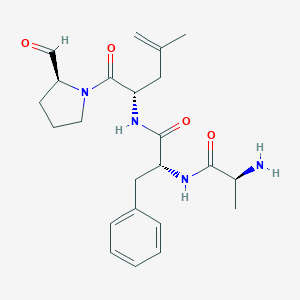
Cyclo(prolyl-alanyl-phenylalanyl-leucyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (CPL) is a cyclic peptide that has attracted significant attention in the scientific community due to its potential use in various fields, including drug development, biotechnology, and medical research. CPL is a synthetic peptide that is composed of four amino acids, including proline, alanine, phenylalanine, and leucine. The cyclic structure of CPL makes it more resistant to enzymatic degradation and enhances its stability, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its stability, which makes it more resistant to enzymatic degradation compared to linear peptides. This stability makes Cyclo(prolyl-alanyl-phenylalanyl-leucyl) a promising candidate for various applications, including drug development and medical research. However, one of the limitations of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its high cost of synthesis, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are various future directions for the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in scientific research. One of the most significant future directions is the development of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) as a tool for studying various cellular processes, including protein-protein interactions and enzyme activity. Additionally, the development of new synthesis methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) could lead to the production of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) at a lower cost, making it more accessible for various applications.
In conclusion, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a promising cyclic peptide that has shown significant potential for various scientific research applications. Its stability, antimicrobial, anticancer, and anti-inflammatory activities make it a promising candidate for drug development and medical research. Further research is needed to fully understand the mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and its potential applications in various fields.
Synthesemethoden
The synthesis of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) involves the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the N- and C-termini of the peptide chain. The resulting cyclic peptide is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is in drug development, where it is used as a lead compound for the development of novel drugs. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
151545-20-9 |
|---|---|
Produktname |
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
Molekularformel |
C23H32N4O4 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
IITUVPKVNFWTCD-FFGOWVMKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
Sequenz |
AFXP |
Synonyme |
cyclic(prolyl-alanyl-D-phenylalanyl-leucyl) cyclo PAFL cyclo(Pro-Ala-Phe-Leu) cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



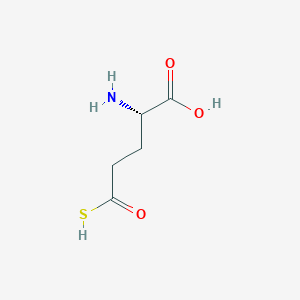
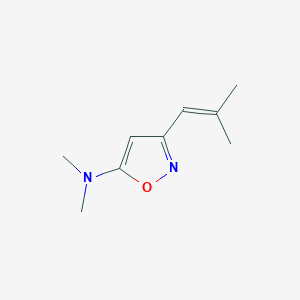
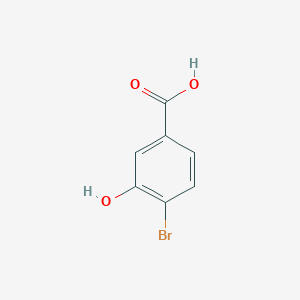
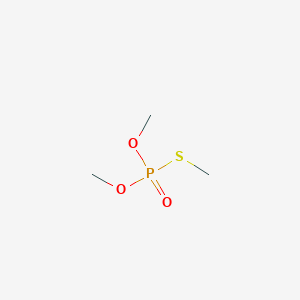
![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)
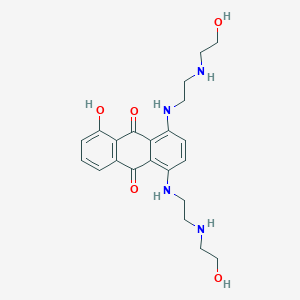
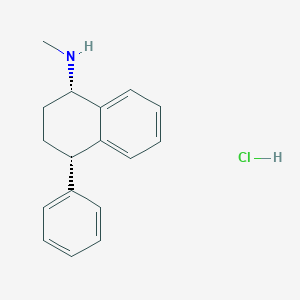
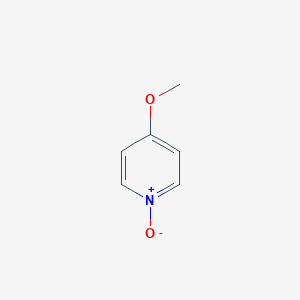
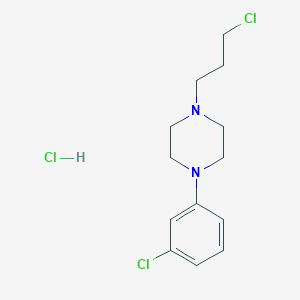
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)
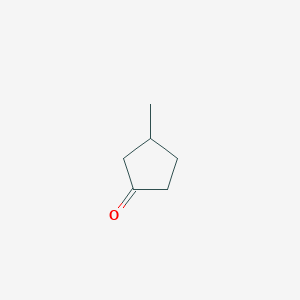
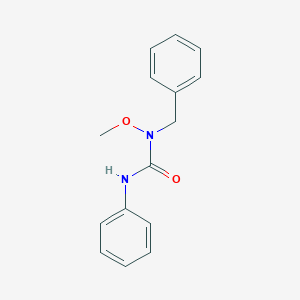
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
